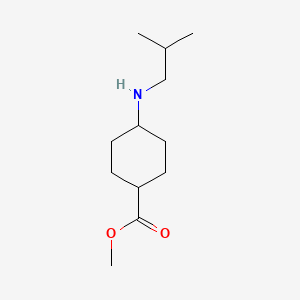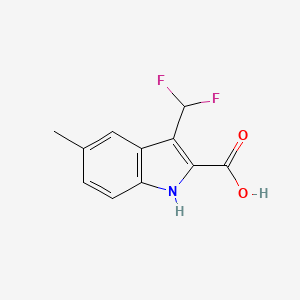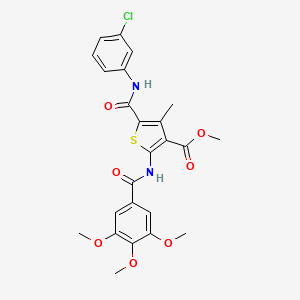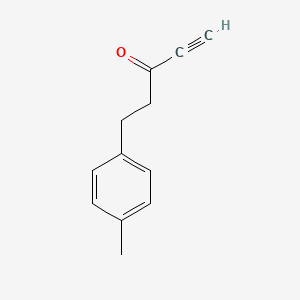
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an isobutylamino group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear precursors.
Introduction of the Isobutylamino Group: This step involves the substitution of a hydrogen atom on the cyclohexane ring with an isobutylamino group. This can be achieved through nucleophilic substitution reactions using isobutylamine as the nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group on the cyclohexane ring with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of cyclohexane derivatives with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(isobutylamino)cyclohexanecarboxylate: Similar structure but different stereochemistry.
Ethyl 4-(isobutylamino)cyclohexanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Cyclohexanecarboxylate Derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the isobutylamino group and the methyl ester group also contributes to its distinct properties compared to other cyclohexanecarboxylate derivatives.
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
methyl 4-(2-methylpropylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h9-11,13H,4-8H2,1-3H3 |
Clé InChI |
CGWWYFTVIHBTPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1CCC(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)





![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)

![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)



